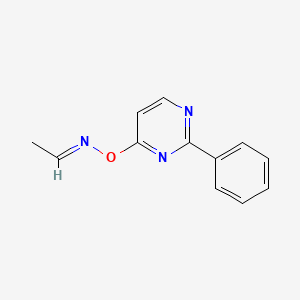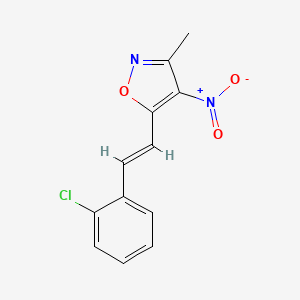![molecular formula C17H16N4O B12908212 5-Methyl-4-[(E)-(2-methylphenyl)diazenyl]-N-phenyl-1,2-oxazol-3-amine CAS No. 124559-05-3](/img/structure/B12908212.png)
5-Methyl-4-[(E)-(2-methylphenyl)diazenyl]-N-phenyl-1,2-oxazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-N-phenyl-4-(o-tolyldiazenyl)isoxazol-3-amine is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-phenyl-4-(o-tolyldiazenyl)isoxazol-3-amine typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through a (3 + 2) cycloaddition reaction between nitrile oxides and alkynes.
Introduction of the diazenyl group: The diazenyl group can be introduced via a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound.
Methylation and phenylation: The methyl and phenyl groups can be introduced through standard alkylation and arylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-N-phenyl-4-(o-tolyldiazenyl)isoxazol-3-amine can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced amines and other hydrogenated products.
Substitution: Formation of substituted isoxazole derivatives with various functional groups.
Applications De Recherche Scientifique
5-Methyl-N-phenyl-4-(o-tolyldiazenyl)isoxazol-3-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Methyl-N-phenyl-4-(o-tolyldiazenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylisoxazole: A simpler analog with similar structural features but lacking the diazenyl and phenyl groups.
N-Phenylisoxazole: Similar structure but without the methyl and diazenyl groups.
4-(o-Tolyldiazenyl)isoxazole: Contains the diazenyl group but lacks the methyl and phenyl groups.
Uniqueness
The combination of the methyl, phenyl, and diazenyl groups on the isoxazole ring enhances its biological activity and makes it a valuable compound for research and development .
Propriétés
Numéro CAS |
124559-05-3 |
|---|---|
Formule moléculaire |
C17H16N4O |
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
5-methyl-4-[(2-methylphenyl)diazenyl]-N-phenyl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C17H16N4O/c1-12-8-6-7-11-15(12)19-20-16-13(2)22-21-17(16)18-14-9-4-3-5-10-14/h3-11H,1-2H3,(H,18,21) |
Clé InChI |
HXTAHNWVQXCWEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N=NC2=C(ON=C2NC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12908145.png)
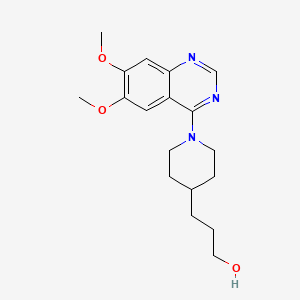


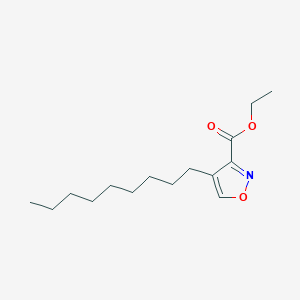
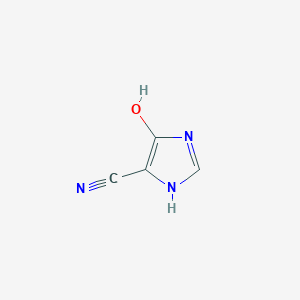
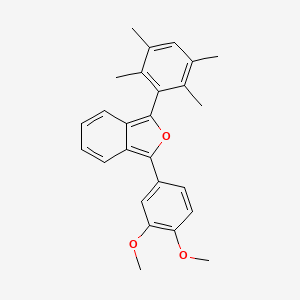
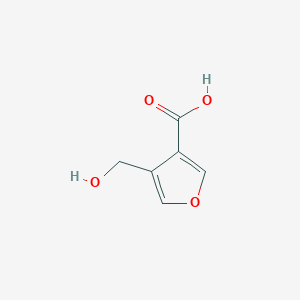
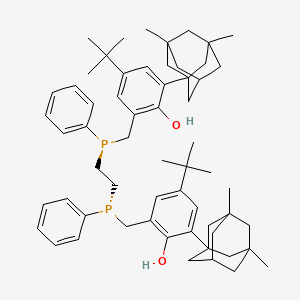
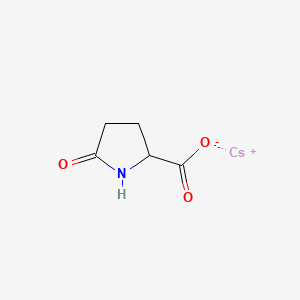
![[1,3]Dithiolo[4,5-b]pyrazin-2-one](/img/structure/B12908190.png)
